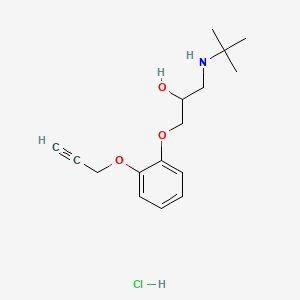

Pargolol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H24ClNO3 |

|---|---|

Molecular Weight |

313.82 g/mol |

IUPAC Name |

1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H |

InChI Key |

FKNYIAZNWLLUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Propranolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride is a non-selective beta-adrenergic receptor antagonist that has been a cornerstone in the treatment of various cardiovascular and non-cardiovascular conditions for decades. Its mechanism of action, primarily centered on the competitive blockade of β1 and β2-adrenergic receptors, leads to a cascade of physiological effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacokinetics of propranolol hydrochloride, intended for professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Beta-Adrenergic Receptor Blockade

Propranolol hydrochloride exerts its therapeutic effects by competitively and non-selectively antagonizing beta-adrenergic receptors (β-ARs). It competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding sites on both β1 and β2-adrenergic receptors.[1][2][3] The S(-)-enantiomer of propranolol is significantly more active, possessing approximately 100 times the binding affinity for these receptors than the R(+)-enantiomer.[4]

Binding Affinity and Pharmacodynamics

The affinity of propranolol for β1 and β2-adrenergic receptors is a key determinant of its pharmacological profile. The equilibrium dissociation constant (pKi) provides a quantitative measure of this binding affinity.

| Receptor Subtype | Reported pKi Value | Reference Tissue/Cell Line |

| β1-Adrenergic Receptor | 9.02 ± 0.04 | COS-7 cells transiently expressing β1-AR |

| β1-Adrenergic Receptor | 8.5 - 8.9 (-log KB mol/l) | Human atrial preparations |

| β2-Adrenergic Receptor | Not explicitly quantified in the provided results |

Table 1: Binding Affinity of Propranolol for Beta-Adrenergic Receptors[5][6]

The pharmacodynamic effects of propranolol are a direct consequence of its receptor blockade. In hypertensive patients, sublingual administration of 40 mg propranolol resulted in significant reductions in systolic and diastolic blood pressure, as well as heart rate.[7]

| Pharmacodynamic Parameter | Baseline (Mean ± SD) | Value at 120 min Post-Sublingual Administration (Mean ± SD) | Percentage Reduction |

| Systolic Blood Pressure (SBP) | 210 ± 30 mmHg | 175 ± 31 mmHg | 17% |

| Diastolic Blood Pressure (DBP) | 132 ± 16 mmHg | 114 ± 10 mmHg | 14% |

| Heart Rate (HR) | 81 ± 8 bpm | 63 ± 8 bpm | 22% |

Table 2: Pharmacodynamic Effects of a Single 40 mg Sublingual Dose of Propranolol in Hypertensive Patients[7]

Signaling Pathways Modulated by Propranolol Hydrochloride

1. Cyclic AMP (cAMP) Signaling Pathway

The blockade of β-adrenergic receptors by propranolol directly inhibits the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2] This is a central mechanism underlying many of its therapeutic effects.

2. Notch Signaling Pathway

Recent studies have indicated that propranolol may also exert its effects through the modulation of the Notch signaling pathway, particularly in the context of infantile hemangiomas. The exact mechanism in a broader context is still under investigation.

Pharmacokinetics of Propranolol Hydrochloride

Propranolol is well-absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of about 25%.[2]

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~25% |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours (fasting) |

| Volume of Distribution (Vd) | ~4 L/kg |

| Protein Binding | ~90% |

| Elimination Half-life | 3-6 hours |

| Clearance (in hypertensive adults) | 810 mL/min |

Table 3: Key Pharmacokinetic Parameters of Propranolol Hydrochloride[2][4]

The metabolism of propranolol is primarily mediated by the cytochrome P450 enzymes CYP2D6, CYP1A2, and to a lesser extent, CYP2C19.[2]

Experimental Protocols

1. Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity of propranolol to β-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from transfected COS-7 cells).[6]

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

-

Unlabeled propranolol hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

A fixed concentration of radioligand.

-

Increasing concentrations of unlabeled propranolol hydrochloride (for competition curve).

-

Buffer alone (for total binding).

-

A high concentration of a non-specific ligand (e.g., unlabeled propranolol) to determine non-specific binding.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the propranolol concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This protocol describes a method to measure the effect of propranolol on intracellular cAMP levels.

Materials:

-

Cultured cells expressing β-adrenergic receptors.

-

Propranolol hydrochloride.

-

A β-adrenergic receptor agonist (e.g., isoproterenol).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well format and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes).

-

Treatment: Add varying concentrations of propranolol hydrochloride to the cells and incubate for a defined time.

-

Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a further period (e.g., 10-15 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer from the cAMP assay kit.

-

cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the concentration of cAMP in the cell lysates.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the propranolol concentration to determine the inhibitory effect of propranolol on agonist-stimulated cAMP accumulation.

References

- 1. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Propranolol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride is a non-selective beta-adrenergic receptor antagonist that has been a cornerstone in the management of various cardiovascular diseases for decades. Its therapeutic applications extend to hypertension, angina pectoris, cardiac arrhythmias, and myocardial infarction. Beyond its cardiovascular effects, it is also utilized in the treatment of migraine, essential tremor, and anxiety disorders. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and mechanism of action of propranolol hydrochloride, supplemented with detailed experimental protocols and pathway diagrams to support research and drug development efforts.

Chemical Structure and Properties

Propranolol hydrochloride is the hydrochloride salt of propranolol. The chemical structure and fundamental properties are summarized below.

Chemical Structure:

-

IUPAC Name: (RS)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol hydrochloride

-

Chemical Formula: C₁₆H₂₂ClNO₂

-

Molecular Weight: 295.8 g/mol [1]

Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 163–165 °C | [1] |

| Solubility | Soluble in water and ethanol | [2] |

| pKa (Strongest Basic) | 9.67 | [3] |

| LogP | 3.03 | [3] |

| CAS Number | 318-98-9 | [1] |

Spectral Data:

| Technique | Key Data Points | Reference |

| ¹H NMR (DMSO-d₆) | Doublet at 1.40 ppm (two methyl protons) | [4] |

| IR (KBr pellet) | Main peaks at 3270-3209 cm⁻¹ (secondary hydroxyl), 2962-2715 cm⁻¹ (secondary amine), 1250 cm⁻¹ (aryl alkyl ether), and 802 cm⁻¹ (substituted naphthalene) | [5] |

| Mass Spectrometry | Exact Mass: 295.1339066 g/mol | [6] |

Synthesis of Propranolol Hydrochloride

Several synthetic routes for propranolol hydrochloride have been described. A common and efficient method involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342), followed by a ring-opening reaction with isopropylamine.

Logical Relationship of Synthesis:

Caption: General Synthesis Scheme for Propranolol Hydrochloride.

Detailed Experimental Protocol for Synthesis:

A representative synthesis protocol is as follows[1][7]:

-

Step 1: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane.

-

To a solution of 1-naphthol in a suitable solvent (e.g., an excess of epichlorohydrin), add a base such as sodium hydroxide.

-

The reaction mixture is heated to facilitate the etherification reaction, forming the intermediate, 3-(1-naphthyloxy)-1,2-epoxypropane.

-

The excess epichlorohydrin can be removed by distillation.

-

-

Step 2: Synthesis of Propranolol.

-

The crude 3-(1-naphthyloxy)-1,2-epoxypropane is then reacted with isopropylamine.

-

This ring-opening reaction is typically carried out in a solvent like toluene (B28343) or in the absence of a solvent.

-

The reaction mixture is heated to drive the reaction to completion.

-

-

Step 3: Formation of Propranolol Hydrochloride.

-

The resulting propranolol free base is dissolved in a suitable organic solvent.

-

Hydrochloric acid (e.g., as a solution in isopropanol (B130326) or as gaseous HCl) is added to the solution to precipitate propranolol hydrochloride.

-

The product is then collected by filtration, washed, and dried.

-

Pharmacological Properties and Mechanism of Action

Propranolol is a non-selective competitive antagonist of β₁ and β₂-adrenergic receptors. This blockade of β-adrenergic receptors is responsible for its therapeutic effects.

Signaling Pathway of Propranolol Action:

Propranolol primarily acts by blocking the binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. This action inhibits the downstream signaling cascade mediated by these receptors.

Caption: Propranolol Signaling Pathway.

The binding of catecholamines to β-adrenergic receptors activates the Gs alpha subunit of the G protein complex, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] Propranolol, by blocking the receptor, prevents this cascade, leading to a reduction in intracellular cAMP levels. This results in decreased protein kinase A (PKA) activity and subsequent downstream effects, such as reduced heart rate, myocardial contractility, and blood pressure.[9]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of propranolol hydrochloride to β-adrenergic receptors.

Methodology: A competitive radioligand binding assay is commonly employed.

Experimental Workflow:

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express β-adrenergic receptors (e.g., rat heart ventricles or CHO cells overexpressing the receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a microtiter plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol), and varying concentrations of unlabeled propranolol hydrochloride.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the propranolol concentration. The IC₅₀ value (the concentration of propranolol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Spectroscopic Analysis

Objective: To confirm the identity and purity of propranolol hydrochloride.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve an accurately weighed amount of propranolol hydrochloride (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[4]

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are compared with a reference spectrum or known values to confirm the structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of propranolol hydrochloride with dry KBr powder and pressing the mixture into a thin, transparent disk.[10]

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are compared with a reference spectrum to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of propranolol hydrochloride in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structure of the compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and pharmacological properties of propranolol hydrochloride. The information presented, including the chemical structure, physicochemical properties, synthesis methods, mechanism of action, and detailed experimental protocols, serves as a valuable resource for researchers, scientists, and professionals involved in drug development. The inclusion of signaling pathway and experimental workflow diagrams aims to facilitate a deeper understanding of this important therapeutic agent. It is important to note that while the user initially inquired about "Pargolol hydrochloride," no relevant information could be found, and it is highly probable that "Propranolol hydrochloride" was the intended subject of the query.

References

- 1. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 6. researchgate.net [researchgate.net]

- 7. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Synthesis and Purification of Propranolol Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and purification methods for Propranolol (B1214883) Hydrochloride, a widely used non-selective beta-adrenergic receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.

Synthesis of Propranolol Hydrochloride

The synthesis of Propranolol Hydrochloride can be achieved through several chemical routes. The most common method involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342), followed by a reaction with isopropylamine (B41738) and subsequent salt formation with hydrochloric acid. An alternative pathway avoids the use of the genotoxic reagent epichlorohydrin.

1.1. Standard Synthesis Route via Epichlorohydrin

This widely used industrial method involves a two-step process:

-

Etherification: 1-naphthol reacts with epichlorohydrin in the presence of a base and a phase transfer catalyst to form the intermediate, 3-(1-naphthoxy)-1,2-epoxypropane.

-

Ring-opening and Salification: The epoxy intermediate undergoes a ring-opening reaction with isopropylamine, followed by treatment with hydrochloric acid to yield Propranolol Hydrochloride.

Experimental Protocol: Synthesis via Epichlorohydrin [1]

-

Step 1: Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane

-

In a 1L four-neck flask, combine 144.1g (1.0 mol) of 1-naphthol, 13.9g (0.05 mol) of benzyltriethylammonium chloride, and 277.5g (3.0 mol) of epichlorohydrin.

-

Stir the mixture and heat to 50°C until all solids are dissolved and the solution is clear.

-

Add 200g (1.5 mol) of 30% aqueous NaOH solution dropwise over 1 hour.

-

Maintain the reaction temperature at 50°C for 6 hours, monitoring the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

-

Wash the organic layer once with water and then concentrate it under reduced pressure at 50°C to obtain 188.4g of 3-(1-naphthoxy)-1,2-epoxypropane as a reddish-brown oil.

-

-

Step 2: Synthesis of Propranolol Hydrochloride

-

Dissolve 160g (0.8 mol) of 3-(1-naphthoxy)-1,2-epoxypropane and 108g (1.6 mol) of isopropylamine in 300mL of toluene.

-

Add 25.9g (0.2 mol) of N,N-diisopropylethylamine dropwise over 30 minutes.

-

Heat the reaction mixture to 45°C and maintain for 4 hours, monitoring for the disappearance of the starting material.

-

Cool the reaction mixture to 5°C to precipitate the solid product.

-

Filter the solid and dry to obtain 189.4g of crude Propranolol.

-

The crude product is then treated with hydrochloric acid to form the hydrochloride salt.

-

1.2. Alternative Synthesis Route Avoiding Epichlorohydrin [2]

This method provides a safer and more environmentally friendly alternative by avoiding the use of epichlorohydrin.

-

Step 1: 1-naphthol reacts with 1,3-dibromo(iodo)acetone in a sodium hydroxide (B78521) solution.

-

Step 2: The resulting product is reduced with sodium borohydride (B1222165).

-

Step 3: The intermediate from step 2 reacts with isopropylamine.

-

Step 4: The final product is salified with hydrochloric acid to yield Propranolol Hydrochloride.

Experimental Protocol: Synthesis without Epichlorohydrin [2]

-

Step 1: Synthesis of 1-bromo(iodo)-3-(1-naphthoxy)-2-acetone

-

React 1-naphthol with 1,3-dibromo(iodo)acetone in a sodium hydroxide solution at a temperature of 30-50°C for 3-8 hours.

-

-

Step 2: Reduction

-

Dissolve the product from Step 1 in an organic solvent and reduce it with sodium borohydride at room temperature for 2 hours. The molar ratio of the ketone to sodium borohydride is 1.0:1.5.

-

-

Step 3: Reaction with Isopropylamine

-

React the resulting 1-bromo(iodo)-3-(1-naphthoxy)-2-propanol with isopropylamine in an organic solvent for 4 hours. The molar ratio of the propanol (B110389) derivative to isopropylamine is between 1.0:2.0 and 1.0:5.0.

-

-

Step 4: Salification

-

Dissolve the 1-isopropylamino-3-(1-naphthoxy)-2-propanol in an organic solvent and add hydrochloric acid dropwise until the pH reaches 2.0 to form Propranolol Hydrochloride.

-

Quantitative Data on Synthesis

| Synthesis Route | Reactants | Intermediate | Product | Yield | Purity | Reference |

| Via Epichlorohydrin | 1-naphthol, Epichlorohydrin, Isopropylamine | 3-(1-naphthoxy)-1,2-epoxypropane | Propranolol | 92.7% | 96.5% (HPLC) | [3] |

| Via Epichlorohydrin | 1-naphthol, Epichlorohydrin, Isopropylamine | 3-(1-naphthoxy)-1,2-epoxypropane | Propranolol Hydrochloride | 91.3% (crude) | 99.1% (HPLC) | [1] |

| Via Epichlorohydrin | 1-naphthol, Epichlorohydrin, Isopropylamine | - | Propranolol | 53.1% (initial), 46.73% (final) | - | [3] |

Purification of Propranolol Hydrochloride

Purification of crude Propranolol Hydrochloride is crucial to achieve the high purity required for pharmaceutical applications. Recrystallization is the most common method.

2.1. Recrystallization

Different solvent systems can be employed for the recrystallization of Propranolol Hydrochloride to obtain a product with high purity and desired particle size.

Experimental Protocol: Recrystallization [3][4]

-

Method 1: Toluene and n-hexane [3]

-

Dissolve the crude Propranolol in toluene.

-

Add n-hexane to induce crystallization.

-

Cool the mixture to 10°C and filter the resulting crystals.

-

Wash the filter cake with a small amount of a 1:2 mixture of benzene (B151609) and cyclohexane.

-

Dry the purified crystals in an oven.

-

-

Method 2: n-propanol and heptane (B126788) [4]

-

Suspend the crude Propranolol Hydrochloride in n-propanol and heat to dissolve.

-

Distill off the solvent until a concentration of 2 g/mL is reached.

-

Add heptane as a co-solvent.

-

Reflux the mixture for 1 to 5 hours.

-

Cool the solution to allow for the formation of macrocrystals.

-

Isolate the purified solids.

-

Quantitative Data on Purification

| Purification Method | Solvent System | Final Purity | Notes | Reference |

| Recrystallization | Toluene and n-hexane | >99% | Provides high purity and good yield. | [3] |

| Recrystallization | n-propanol and heptane | - | Yields macrocrystals of 420-1200 microns. | [4] |

| Refining | Not specified | >99.8% | Final step after crude product formation. | [1] |

Visualization of Workflows and Pathways

3.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Propranolol Hydrochloride.

Caption: General workflow for the synthesis and purification of Propranolol Hydrochloride.

3.2. Mechanism of Action: Signaling Pathway

Propranolol is a non-selective beta-adrenergic antagonist. Its mechanism of action involves blocking beta-1 and beta-2 adrenergic receptors, which has downstream effects on various signaling pathways.[5][6] In cancer cells, Propranolol has been shown to induce apoptosis and autophagy through the ROS/JNK signaling pathway.[7] It can also inhibit the PTEN-PI3K/AKT signaling pathway.[8]

Caption: Simplified signaling pathway for Propranolol's mechanism of action.

References

- 1. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents [patents.google.com]

- 3. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 4. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core In Vitro and In Vivo Effects of Propranolol Hydrochloride

Disclaimer: The user query referenced "Pargolol hydrochloride." As there is no readily available scientific information on a compound with this name, and given the context of the requested in-depth technical guide on its in vitro and in vivo effects, it is highly probable that this was a typographical error for "Propranolol hydrochloride." Propranolol (B1214883) is a well-researched beta-blocker with a vast body of scientific literature fitting the query's scope. Therefore, this document provides a comprehensive overview of the in vitro and in vivo effects of Propranolol hydrochloride.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propranolol hydrochloride is a non-selective beta-adrenergic receptor antagonist that has been a cornerstone in the treatment of cardiovascular diseases for decades. It competitively blocks β1 and β2 adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Beyond its cardiovascular applications, emerging research has unveiled its potential in other therapeutic areas, including oncology and neurology. This guide provides a detailed technical overview of the in vitro and in vivo effects of propranolol hydrochloride, presenting key quantitative data, experimental methodologies, and a visualization of its core signaling pathways.

In Vitro Effects of Propranolol Hydrochloride

The in vitro effects of propranolol have been extensively studied across various cell types, revealing its mechanism of action and potential for therapeutic repositioning.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of propranolol hydrochloride in different cell lines, primarily focusing on its anti-proliferative effects in cancer cells.

| Cell Line | Cell Type | Assay Type | Endpoint | Value (µM) | Citation(s) |

| Breast Cancer | |||||

| SK-BR-3 | Breast Adenocarcinoma | Cell Viability | EC50 | ~18 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | Cell Viability | EC50 | ~78 | [3] |

| Lung Cancer | |||||

| A549 | Lung Carcinoma | Cell Viability (MTT) | EC50 | 119.3 ± 12.7 | [4] |

| H1299 | Lung Carcinoma | Cell Viability (MTT) | EC50 | 98.8 ± 10.3 | [4] |

| Gastric Cancer | |||||

| AGS | Gastric Adenocarcinoma | Cell Viability (MTS) | IC50 | 40-60 (at 72h) | [5] |

| HGC-27 | Gastric Carcinoma | Cell Viability (MTS) | IC50 | 60-80 (at 72h) | [5] |

| MFC | Murine Forestomach Carcinoma | Cell Viability (MTS) | IC50 | 80-100 (at 72h) | [5] |

| Neuroblastoma | |||||

| Various | Neuroblastoma | Cell Viability | IC50 | 114 - 218 | [6] |

| Leukemia | |||||

| Jurkat | T-cell Leukemia | Cell Proliferation | IC50 | ≥ 200 (at 12h) | [7] |

| Molt-4 | T-cell Leukemia | Cell Proliferation | IC50 | ≥ 200 (at 12h) | [7] |

| Melanoma | |||||

| A375 | Malignant Melanoma | Cell Viability | IC50 | 65.33 - 98.17 |

Experimental Protocols: In Vitro Assays

This protocol is a common method to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000 cells/well and incubate overnight to allow for attachment.[4]

-

Compound Treatment: Treat the cells with varying concentrations of propranolol hydrochloride. Include a vehicle control (e.g., medium with 0.5% DMSO).[4]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]

-

MTT Addition: Add 20 µL of a 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4]

-

Formazan (B1609692) Solubilization: After a 4-hour incubation, add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of propranolol.

In Vivo Effects of Propranolol Hydrochloride

In vivo studies are crucial for understanding the physiological effects of propranolol, particularly its impact on cardiovascular parameters.

Data Presentation: In Vivo Pharmacokinetics & Pharmacodynamics

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of propranolol hydrochloride from in vivo studies.

| Parameter | Species | Route of Administration | Dose | Value | Citation(s) |

| Pharmacokinetics | |||||

| Cmax | Human | Sublingual | 40 mg | 147 ± 72 ng/mL | |

| Tmax | Human | Sublingual | 40 mg | 34 ± 18 min | |

| t1/2 | Human | Sublingual | 40 mg | 0.91 ± 0.54 h | |

| AUC | Human | Sublingual | 40 mg | 245 ± 134 ng·h/mL | |

| Cmax | Human | Oral | 40 mg | 41 ± 12 ng/mL | |

| Tmax | Human | Oral | 40 mg | 52 ± 11 min | |

| t1/2 | Human | Oral | 40 mg | 2.41 ± 1.16 h | |

| AUC | Human | Oral | 40 mg | 79 ± 54 ng·h/mL | |

| Pharmacodynamics | |||||

| Blood Pressure Reduction | SHR Rats | Oral (in drinking water) | 100 mg/kg/day | Significant reduction within 1 month | [4] |

| Heart Rate Reduction | SHR Rats | Oral (in drinking water) | 100 mg/kg/day | Significant reduction | [4] |

| Blood Pressure Reduction | Human | Sublingual | 40 mg | 17% reduction in SBP, 14% reduction in DBP | |

| Heart Rate Reduction | Human | Sublingual | 40 mg | 22% reduction |

SHR: Spontaneously Hypertensive Rat; SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure

Experimental Protocols: In Vivo Studies

This model is widely used to study the effects of antihypertensive drugs.

-

Animal Model: Utilize male Spontaneously Hypertensive Rats (SHR), a well-established model for essential hypertension.

-

Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week before the experiment.

-

Drug Administration: Administer propranolol hydrochloride orally. This can be done by adding it to the drinking water at a specified concentration (e.g., 100 mg/kg/day) or by daily gavage.[4]

-

Blood Pressure and Heart Rate Measurement:

-

Method: Use a non-invasive tail-cuff method to measure systolic blood pressure and heart rate.[4]

-

Procedure: Place the rat in a restrainer and position a cuff and a sensor on the tail. Inflate and deflate the cuff and record the pressure at which the pulse reappears.

-

Frequency: Take measurements at regular intervals (e.g., weekly) throughout the study period.

-

-

Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., heart, blood vessels, brain) for further analysis (e.g., receptor binding assays, gene expression analysis).

-

Data Analysis: Analyze the changes in blood pressure and heart rate over time between the propranolol-treated group and a control group receiving a vehicle.

Mechanism of Action and Signaling Pathways

Propranolol exerts its effects by blocking β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade modulates two primary signaling pathways: the canonical Gs-protein pathway and the non-canonical β-arrestin pathway.

Signaling Pathway Diagrams

References

- 1. Beta-adrenergic receptor signaling in the heart: role of CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. More PKA independent β-adrenergic signalling via cAMP: Is Rap1-mediated glucose uptake in vascular smooth cells physiologically important? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-adrenergic receptor stimulation and activation of PKA protect against α1-adrenergic mediated phosphorylation of PKD and HDAC5 - PMC [pmc.ncbi.nlm.nih.gov]

Propranolol Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

Disclaimer: Initial searches for "Pargolol hydrochloride" did not yield any relevant scientific data. It is presumed that the user may have intended to inquire about the well-documented, structurally similar, and widely used non-selective β-adrenergic receptor antagonist, Propranolol (B1214883) hydrochloride . This guide will proceed under that assumption, providing a comprehensive technical overview of its receptor binding properties.

Propranolol hydrochloride is a cornerstone therapeutic agent in cardiovascular medicine, exerting its effects through competitive antagonism of beta-adrenergic receptors.[1] Its clinical utility in treating conditions such as hypertension, angina pectoris, and cardiac arrhythmias is a direct consequence of its molecular interactions with these receptors.[1][2] This guide offers an in-depth analysis of propranolol's receptor binding affinity, selectivity profile, the experimental protocols used for these determinations, and the relevant signaling pathways.

Quantitative Receptor Binding Profile

Propranolol is characterized as a non-selective beta-blocker, demonstrating high affinity for both β1- and β2-adrenergic receptors.[[“]] The S(-)-enantiomer of propranolol is significantly more potent, with approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.[2][4] The binding affinity of a compound is quantified by its dissociation constant (Kd) or its inhibition constant (Ki), with lower values indicating a higher affinity.

The following tables summarize the binding affinities of propranolol hydrochloride for various G-protein coupled receptors (GPCRs).

Table 1: Adrenergic Receptor Binding Affinity of Propranolol

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| β1-Adrenergic | Human | Recombinant (HEK cells) | [3H]dihydroalprenolol | 0.87 | [5] |

| β2-Adrenergic | Human | Recombinant (HEK cells) | [3H]CGP-12177 | 0.46 | [5] |

| β2-Adrenergic | Human | Recombinant (CHO cells) | [3H]CGP-12177 | 0.32 | [5] |

Table 2: Serotonin (5-HT) Receptor Binding Affinity of Propranolol

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Rat | Hippocampal Tissue | [3H]8-OH-DPAT | 71 - 115 | [6] |

| 5-HT1B | Rat | Cortical Membranes | [125I]ICYP | 17 | [6][7] |

| 5-HT1D | Human | Recombinant | Not Specified | 10200 | [7] |

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity and selectivity is predominantly conducted using radioligand binding assays.[8][9] This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[8]

Principle

A radiolabeled ligand (a molecule with a radioactive isotope) with known high affinity and specificity for the target receptor is incubated with a biological sample containing the receptor (e.g., cell membranes). The binding of this radioligand is then competed with increasing concentrations of a non-labeled test compound (in this case, propranolol). The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki).[8][10]

Step-by-Step Methodology

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[10]

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[10]

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[10]

-

To each well, the following are added in a specific order:

-

Receptor membrane preparation.

-

A fixed concentration of the appropriate radioligand (e.g., [3H]dihydroalprenolol for β-adrenergic receptors).

-

Varying concentrations of unlabeled propranolol hydrochloride.

-

-

Control wells are included to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).[11]

-

-

Incubation and Filtration:

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[8][10]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[10]

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.[10]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of propranolol.

-

A non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Visualizing Experimental and Signaling Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Propranolol's antagonism of β-adrenergic receptors inhibits the canonical G-protein signaling cascade. Upon agonist (e.g., epinephrine) binding, β-adrenergic receptors activate the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses. Propranolol blocks the initial step of this pathway.

Interestingly, beyond the canonical Gs pathway, propranolol can act as an inverse agonist, reducing basal cAMP levels, and as a partial agonist for β-arrestin signaling, which can activate pathways like the MAPK pathway.[13]

Conclusion

Propranolol hydrochloride is a non-selective antagonist with high affinity for β1- and β2-adrenergic receptors. Its receptor binding profile, elucidated through techniques like radioligand binding assays, is fundamental to its therapeutic action. A thorough understanding of its affinity, selectivity, and the signaling pathways it modulates is crucial for researchers and drug development professionals in the field of pharmacology and beyond.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. consensus.app [consensus.app]

- 4. go.drugbank.com [go.drugbank.com]

- 5. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. (-)-propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Early-Stage Research on Beta-Blocker Derivatives: A Technical Guide Focused on Propranolol Hydrochloride Analogs

A Note to Our Audience: Initial searches for "Pargolol hydrochloride" did not yield specific research data. Given the structural similarities and the extensive body of research available, this guide will focus on the closely related and well-documented compound, Propranolol (B1214883) hydrochloride , and its derivatives. The principles, experimental methodologies, and signaling pathways discussed herein are likely to be highly relevant for the study of other similar beta-blocker analogs.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic efficacy has prompted extensive research into the synthesis and evaluation of its derivatives to enhance potency, selectivity, and pharmacokinetic profiles, while minimizing side effects. This technical guide provides an in-depth overview of the early-stage research on Propranolol hydrochloride derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and mechanistic understanding of these compounds, presenting data in a structured format and providing detailed experimental protocols.

Data Presentation: Quantitative Analysis of Propranolol Derivatives

The following tables summarize key quantitative data from various studies on Propranolol derivatives. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Synthesis Yields of Propranolol and its Derivatives

| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |

| Propranolol | 1-naphthol, epichlorohydrin (B41342), isopropylamine | Condensation, Ring Opening | 92.7 | [1] |

| Propranolol Hemi-esters | Propranolol hydrochloride, Acyl anhydrides (Succinic, Maleic, Phthalic) | Reflux in toluene (B28343) | Not specified | [2] |

| Propranolol Co-drugs | Propranolol hemi acyl chloride, Nifedipine/Hydrochlorothiazide/Acetazolamide | Esterification | Not specified | [2] |

| Propranolol Derivatives | Propranolol, 2-chlorobenzoyl chloride/2-fluorobenzoyl chloride/acetic anhydride (B1165640) | Esterification | High yields, significantly increased water solubility | [3] |

Table 2: Pharmacokinetic Parameters of Propranolol Formulations

| Formulation | Cmax (ng/mL) | Tmax (hours) | Relative Bioavailability (%) | Animal Model | Reference |

| Slow Release Suppositories (7.5% Stearic Acid) | Not specified | Not specified | 86.4 | Rabbits | [4] |

| Slow Release Suppositories (10% Stearic Acid) | Not specified | Not specified | 87.8 | Rabbits | [4] |

| Slow Release Suppositories (5% Bees Wax) | Not specified | Not specified | 83.6 | Rabbits | [4] |

| Oral (40mg daily) | 18 ± 15 | 1-4 | Not applicable | Humans | [5] |

| Oral (80mg daily) | 52 ± 51 | 1-4 | Not applicable | Humans | [5] |

| Oral (160mg daily) | 121 ± 98 | 1-4 | Not applicable | Humans | [5] |

| Oral (320mg daily) | 245 ± 110 | 1-4 | Not applicable | Humans | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are protocols for key experiments cited in the literature on Propranolol derivatives.

Protocol 1: Synthesis of Propranolol

This protocol is based on a method described for the efficient synthesis of Propranolol.[1]

Materials:

-

1-naphthol

-

Epichlorohydrin

-

Isopropylamine

-

Toluene

-

n-hexane

-

Mechanical stirrer, three-necked bottle, thermometer, reflux pipe

Procedure:

-

Add 230 g (1.59 mol) of 1-naphthol, 612.5 g (6.65 mol) of epichlorohydrin, and 8 mL of triethylamine to a 2.0L three-necked bottle equipped with a mechanical stirrer, thermometer, and reflux pipe.

-

Maintain the reaction temperature at 65°C for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, distill off the excess epichlorohydrin under reduced pressure at 100°C to obtain Compound 1 (3-(naphthalen-1-yloxy)-1,2-epoxypropane).

-

React Compound 1 with isopropylamine.

-

Reduce the reaction pressure and distill to obtain the crude Propranolol product.

-

Recrystallize the crude product using a mixture of toluene and n-hexane to obtain pure Propranolol.

Protocol 2: Synthesis of Propranolol Hemi-esters and Co-drugs

This protocol outlines the synthesis of co-drugs of Propranolol with other antihypertensive agents.[2]

Part A: Synthesis of Propranolol Hemi-ester

-

Mix 1 equivalent of Propranolol hydrochloride and 1 equivalent of an acyl anhydride (e.g., Succinic, Maleic, Phthalic) in redistilled toluene.

-

Reflux the mixture for 7 hours with occasional stirring.

-

The product will separate as an oil. Decant the toluene.

-

Crystallize the product from acetone.

-

Confirm the product by a single spot on TLC using methanol (B129727) and n-butanol (1:1) as the mobile phase.

Part B: Synthesis of Propranolol Hemi Acyl Chloride

-

Take 0.5g of the dry Propranolol hemi-ester in a flask fitted with a reflux condenser.

-

Carefully add 5 ml of redistilled thionyl chloride.

-

Reflux the reaction mixture for 30 minutes. Place cotton wool at the top of the condenser to prevent moisture entry.

-

Distill off the excess thionyl chloride at 78°C.

-

Cool the liquid to collect the solid product.

Part C: Synthesis of Co-drugs

-

React the Propranolol hemi acyl chloride with different classes of antihypertensive drugs (e.g., Nifedipine, Hydrochlorothiazide, Acetazolamide) to form an ester linkage.

-

Confirm the structure of the synthesized co-drugs using melting point, TLC, IR, and NMR data.

Protocol 3: In Vitro Drug Release Study of Sustained-Release Tablets

This protocol describes the methodology to assess the in vitro release characteristics of sustained-release Propranolol hydrochloride matrix tablets.

Materials:

-

Propranolol hydrochloride sustained-release matrix tablets

-

USP Type II dissolution apparatus (paddle type)

-

900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by phosphate (B84403) buffer (pH 6.8)

-

UV-Vis Spectrophotometer

Procedure:

-

Place one tablet in each vessel of the dissolution apparatus.

-

Fill the vessels with 900 mL of 0.1 N HCl. Set the paddle speed to 50 rpm and maintain the temperature at 37 ± 0.5°C.

-

After 2 hours, change the dissolution medium to phosphate buffer (pH 6.8).

-

Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

-

Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain a constant total volume.

-

Filter the samples and analyze the concentration of Propranolol hydrochloride using a UV-Vis spectrophotometer at the appropriate wavelength.

-

Calculate the cumulative percentage of drug released over time.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows related to Propranolol research.

References

- 1. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 2. Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo studies on slow release propranolol hydrochloride suppositories. Pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Propranolol Hydrochloride: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its mechanism of action, centered on the competitive inhibition of beta-adrenergic receptors, leads to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides an in-depth overview of propranolol's role in cardiovascular disease research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Pharmacology and Mechanism of Action

Propranolol exerts its therapeutic effects by blocking the actions of catecholamines, such as epinephrine (B1671497) and norepinephrine, at both β1 and β2-adrenergic receptors.[1][2][3] The blockade of β1-receptors, predominantly located in the heart, results in decreased heart rate (negative chronotropic effect), reduced force of myocardial contraction (negative inotropic effect), and slowed atrioventricular conduction.[2][3] These actions collectively decrease myocardial oxygen demand, making propranolol effective in the treatment of conditions like angina pectoris.[3] The blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction.[1][2] The antihypertensive effects of propranolol are attributed to a combination of reduced cardiac output, inhibition of renin release from the kidneys, and a decrease in sympathetic outflow from the central nervous system.[2]

Signaling Pathway of Propranolol's Action on Cardiomyocytes

The following diagram illustrates the signaling pathway affected by propranolol in cardiac muscle cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of propranolol hydrochloride and the clinical outcomes from the landmark Beta-Blocker Heart Attack Trial (BHAT).

Table 1: Pharmacokinetic Parameters of Propranolol Hydrochloride

| Parameter | Value | Reference |

| Absorption | Well absorbed after oral administration | [4][5] |

| Bioavailability | Dose-dependent, approximately 25% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (immediate release) | [1] |

| Protein Binding | ~90% | [4] |

| Metabolism | Extensively metabolized in the liver (CYP2D6, CYP1A2, CYP2C19) | [4] |

| Elimination Half-life (t1/2) | 3-6 hours (immediate release) | [4] |

| Excretion | Primarily through urine as metabolites | [5] |

Table 2: Key Mortality Results from the Beta-Blocker Heart Attack Trial (BHAT)

The BHAT was a multicenter, randomized, double-blind, placebo-controlled trial that assessed the long-term administration of propranolol in patients who had experienced a recent myocardial infarction.[6][7]

| Outcome | Propranolol Group (%) | Placebo Group (%) | Relative Risk Reduction (%) |

| Total Mortality | 7.2 | 9.8 | 26.5 |

| Arteriosclerotic Heart Disease Mortality | 6.2 | 8.5 | 27.1 |

| Sudden Cardiac Death | 3.3 | 4.6 | 28.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are descriptions of key experimental protocols used in the study of propranolol for cardiovascular disease.

Protocol 1: The Beta-Blocker Heart Attack Trial (BHAT)

Objective: To determine if the regular administration of propranolol hydrochloride to individuals who have had a recent myocardial infarction would lead to a significant reduction in total mortality.[6][8][9]

Study Design: A multicentered, randomized, double-blind, placebo-controlled clinical trial.[6][7]

Participant Population: 3,837 men and women aged 30-69 years who had a documented acute myocardial infarction 5 to 21 days prior to enrollment.[6][7]

Intervention:

-

Treatment Group: Propranolol hydrochloride administered orally. The maintenance dosage was either 180 mg/day or 240 mg/day, depending on serum drug levels.[6][8]

Data Collection and Endpoints:

-

Primary Endpoint: All-cause mortality.[6]

-

Secondary Endpoints: Coronary heart disease mortality, sudden cardiac death, and non-fatal myocardial infarction.[6][8]

-

Follow-up: Patients were followed for an average of 25 months, with quarterly visits.[6][7]

Statistical Analysis: The primary analysis was based on the intention-to-treat principle, comparing the mortality rates between the propranolol and placebo groups.

Protocol 2: Measurement of Cardiac Output and Hemodynamic Parameters

Objective: To assess the effect of propranolol on cardiac output and other hemodynamic variables at rest and during exercise.

Methodology (example based on human studies):

-

Subject Preparation: Subjects are rested in a supine position. Baseline measurements of heart rate, blood pressure, and cardiac output are taken.

-

Intervention: Propranolol is administered orally or intravenously at a specified dose.

-

Cardiac Output Measurement: Cardiac output can be measured using various techniques, such as:

-

Thermodilution: Involves the injection of a cold saline solution into the right atrium and measuring the temperature change downstream in the pulmonary artery.

-

Fick Principle: Calculates cardiac output based on oxygen consumption and the difference in oxygen content between arterial and venous blood.

-

Echocardiography: Uses ultrasound to measure stroke volume, which is then multiplied by the heart rate to determine cardiac output.

-

-

Exercise Protocol: Subjects may undergo a standardized exercise protocol on a treadmill or stationary bicycle, with graded increases in workload.

-

Data Collection: Heart rate, blood pressure, and cardiac output are measured at rest and at each stage of the exercise protocol.

-

Data Analysis: Changes in hemodynamic parameters from baseline and between treatment and placebo groups are analyzed statistically.

Experimental Workflow: Clinical Trial for a Cardiovascular Drug

The following diagram outlines a typical workflow for a clinical trial investigating a new cardiovascular drug, such as a beta-blocker.

Conclusion

Propranolol hydrochloride remains a vital tool in the armamentarium against cardiovascular diseases. Its well-characterized mechanism of action and proven efficacy in reducing mortality post-myocardial infarction underscore its importance. This technical guide provides a foundational understanding for researchers and drug development professionals, offering a synthesis of key data and methodologies. Further research into the nuanced effects of beta-blockade and the development of novel therapeutic strategies will continue to build upon the legacy of this important cardiovascular medication.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta Blocker Heart Attack Trial - American College of Cardiology [acc.org]

- 7. Beta-blocker heart attack trial: design, methods, and baseline results. Beta-blocker heart attack trial research group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. 2minutemedicine.com [2minutemedicine.com]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with Propranolol Hydrochloride (Pargolol Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a widely utilized compound in preclinical research to investigate the role of the sympathetic nervous system in various physiological and pathological processes. Its primary mechanism of action involves the competitive blockade of both β1- and β2-adrenergic receptors, leading to downstream effects on the cardiovascular, central nervous, and metabolic systems.[1][2] These notes provide an overview of recommended dosages, detailed experimental protocols, and relevant signaling pathways for the use of propranolol hydrochloride in in vivo animal studies.

Data Presentation: In Vivo Dosages of Propranolol Hydrochloride

The following tables summarize reported dosages of propranolol hydrochloride used in various animal models. It is crucial to note that the optimal dose can vary depending on the animal species, strain, age, the specific research question, and the route of administration. Therefore, these tables should be used as a guideline for dose-finding studies.

Table 1: Propranolol Hydrochloride Dosages in Rodents

| Animal Model | Indication/Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |

| Rat | Hypertension (SHR) | Oral (in drinking water) | 100 mg/kg/day | 3 months | [3] |

| Rat | Hypertension (DOCA-salt) | Subcutaneous | 0.2 mg/100g (2 mg/kg) twice daily | 3+ days | [4] |

| Rat | Hypertension (SHR) | Intravenous | 1 and 5 mg/kg (acute) | Acute | [5] |

| Rat | Hypertension (SHR) | Intravenous Infusion | 5 mg/kg/day | 5 days | [5] |

| Rat | Cardiac Hypertrophy | Oral (in diet) | Not specified | Not specified | [6] |

| Mouse | Anxiety (Social Defeat) | Subcutaneous | 10 mg/kg | Before each stressor | |

| Mouse | Anxiety (Elevated Plus Maze) | Not specified | 10 mg/kg | Single dose | [7] |

| Mouse | Melanoma and Behavior | Not specified | 1.43 mg/kg and 5.71 mg/kg | Daily | [8][9] |

Table 2: Propranolol Hydrochloride Dosages in Other Animal Models

| Animal Model | Indication/Application | Route of Administration | Dosage Range | Study Duration | Reference(s) |

| Rabbit | Pharmacokinetics | Oral | 30 mg (total dose) | Single dose | |

| Rabbit | Pharmacokinetics | Intravenous | 1 mg/kg | Single dose | |

| Rabbit | Pharmacokinetics | Transdermal | 20 mg (total dose) | Single dose | [10] |

| Beagle Dog | Pharmacokinetics | Not specified | Not specified | Not specified | [11] |

| Zebrafish Larvae | Neurodevelopmental Toxicity | Aqueous Exposure | Not specified | Not specified | [12] |

Signaling Pathway

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Propranolol hydrochloride is a competitive antagonist of β1 and β2 adrenergic receptors. By binding to these receptors, it prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade inhibits the activation of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels leads to a reduction in the activity of protein kinase A (PKA), ultimately resulting in a diminished physiological response to sympathetic stimulation.[2][13]

Caption: Propranolol's mechanism of action.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the efficacy of propranolol hydrochloride in reducing blood pressure in a genetic model of hypertension.

Animal Model:

-

Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Preparation and Administration:

-

Dissolve propranolol hydrochloride in the drinking water at a concentration calculated to deliver a daily dose of approximately 100 mg/kg.[3] The concentration may need to be adjusted based on the daily water consumption of the rats.

-

Prepare fresh drug solutions weekly.

-

The control group should receive regular tap water.

-

Treatment should commence at a predefined age (e.g., 6 weeks) and continue for a specified duration (e.g., 3 months).[3][14]

Experimental Procedure:

-

Acclimatize the animals to the tail-cuff method for blood pressure measurement for at least one week before the start of the experiment.

-

Measure systolic blood pressure and heart rate at baseline and then at regular intervals (e.g., weekly) throughout the study period.

-

At the end of the study, animals can be euthanized for tissue collection (e.g., heart for hypertrophy assessment).

Data Analysis:

-

Compare the changes in systolic blood pressure and heart rate between the propranolol-treated SHR group, the untreated SHR group, and the WKY control group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Caption: Workflow for hypertension study in rats.

Protocol 2: Assessment of Anxiolytic Effects in Mice using the Elevated Plus Maze (EPM)

Objective: To evaluate the potential anxiolytic properties of propranolol hydrochloride in mice.

Animal Model:

-

Adult male mice (e.g., C57BL/6 or ICR strain).

-

House animals in a quiet, controlled environment with a 12-hour light/dark cycle.

Drug Preparation and Administration:

-

Dissolve propranolol hydrochloride in sterile saline.

-

Administer a single dose of 10 mg/kg via subcutaneous or intraperitoneal injection 30 minutes before the behavioral test.[7]

-

The control group should receive a vehicle injection (sterile saline).

Experimental Procedure:

-

The Elevated Plus Maze apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a 5-minute period.

-

Record the following parameters using a video tracking system:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess locomotor activity).

-

Data Analysis:

-

An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms in the propranolol-treated group compared to the control group.

-

Use an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test) for comparison.

-

Ensure there are no significant differences in total distance traveled, which could indicate a confounding effect on motor activity.[8]

References

- 1. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propranolol in DOCA hypertensive rats: development of hypertension inhibited and pressor responsiveness enhanced [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction by oral propranolol treatment of left ventricular hypertrophy secondary to pressure-overload in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medjpps.com [medjpps.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Comparative in vivo evaluation of propranolol hydrochloride after oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Propranolol can inhibit the development of hypertension in SHR [pubmed.ncbi.nlm.nih.gov]

Application of Propranolol Hydrochloride in Cardiac Arrhythmia Studies

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the study of Propranolol (B1214883) hydrochloride in the context of cardiac arrhythmias. Propranolol is a non-selective beta-adrenergic receptor antagonist widely utilized in clinical practice to manage various cardiovascular conditions, including hypertension, angina pectoris, and cardiac rhythm disturbances. Its primary mechanism of action involves the competitive inhibition of β1 and β2-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. These properties make it a cornerstone in the treatment and investigation of sympathetically driven arrhythmias.[1][2]

This guide will cover the fundamental pharmacology of Propranolol, its electrophysiological effects, and detailed protocols for its evaluation in both in vitro and in vivo models of cardiac arrhythmia.

Pharmacology and Mechanism of Action

Propranolol hydrochloride is a competitive antagonist of catecholamines (e.g., adrenaline and noradrenaline) at β1 and β2-adrenergic receptors.[1][3] In the heart, β1-receptors are predominant and their stimulation by catecholamines, as part of the sympathetic nervous system response, leads to an increase in heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[1] By blocking these receptors, Propranolol exerts a negative chronotropic and inotropic effect, thereby reducing myocardial oxygen demand.[2][3]

Its antiarrhythmic properties stem from its ability to:

-

Decrease the slope of phase 4 depolarization in pacemaker cells, thus slowing the heart rate.

-

Prolong the atrioventricular (AV) nodal conduction time and refractory period.

-

Suppress adrenergically-induced increases in intracellular calcium, which can trigger arrhythmias.

At higher concentrations, Propranolol also exhibits membrane-stabilizing activity, often referred to as a "quinidine-like" effect, which is attributed to the blockade of sodium channels. However, the clinical significance of this effect at therapeutic doses is considered minimal compared to its primary beta-blocking action.

Data Presentation: Electrophysiological and Antiarrhythmic Effects of Propranolol Hydrochloride

The following tables summarize the quantitative effects of Propranolol hydrochloride on various cardiac parameters as documented in preclinical and clinical studies.

Table 1: Electrophysiological Effects of Intravenous Propranolol Hydrochloride in Humans

| Parameter | Propranolol Dose | Baseline Value (mean ± SD) | Post-Propranolol Value (mean ± SD) | Mean Change | Significance | Reference |

| Spontaneous Sinus Cycle Length | 0.1 mg/kg | 635 ± 200 ms (B15284909) | 720 ± 202 ms | +85 ms (+13.4%) | p < 0.01 | [4] |

| Spontaneous Cycle Length | 0.1 mg/kg | - | - | +122 ms | p < 0.01 | [5] |

| Corrected Sinus Node Recovery Time | 0.1 mg/kg | 203 ± 61 ms | 330 ± 190 ms | +127 ms (+63%) | p < 0.05 | [4] |

| AH Interval | 0.1 mg/kg | - | - | +28 ms | p < 0.01 | [5] |

| Ventricular Effective Refractory Period | - | 214 ± 8 ms | 206 ± 7 ms (at -40 cm H2O LBNP) | -8 ms | - | [6] |

| Absolute Refractory Period | - | 208 ± 9 ms | 212 ± 10 ms | +4 ms | p = 0.01 | [7] |

Table 2: Antiarrhythmic Efficacy of Oral Propranolol Hydrochloride in Patients with Ventricular Arrhythmias

| Study Population | Propranolol Dosage | Primary Outcome | Efficacy | Reference |

| Patients with frequent premature ventricular complexes (PVCs) | Up-titrated to 240mg/d | Reduction in pPVC burden | Significant reduction from 14.0±7.7% to 4.2±7.7% (p=0.03) | [8] |

| Patients with chronic high-frequency ventricular arrhythmias | 200-640 mg/day | 70-100% suppression of ventricular ectopic depolarizations | Achieved in 40% of patients | [9] |

| Patients with chronic ventricular arrhythmia | 40 mg (propranolol) | Reduction in premature ventricular beats | 44% suppression | [10] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiarrhythmic effects of Propranolol hydrochloride are provided below.

Protocol 1: In Vitro Evaluation of Antiarrhythmic Effects using the Langendorff-Perfused Rabbit Heart

This protocol describes the use of an isolated, retrogradely perfused rabbit heart to assess the direct electrophysiological and antiarrhythmic effects of Propranolol.

1. Heart Preparation and Perfusion: a. Anesthetize a New Zealand White rabbit with an appropriate anesthetic (e.g., sodium pentobarbital).[11] b. Perform a midsternal thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.[12] c. Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) at a constant pressure of 75 mmHg and a temperature of 37°C. The perfusate should be continuously gassed with 95% O2 / 5% CO2.[11][12]

2. Electrophysiological Recordings: a. Place recording electrodes on the epicardial surface of the ventricles to record a volume-conducted ECG. b. Monophasic action potentials (MAPs) can be recorded from the epicardium using a MAP catheter to assess action potential duration (APD). c. Pacing electrodes can be placed on the right atrium or ventricle to control heart rate and to perform programmed electrical stimulation.

3. Arrhythmia Induction and Drug Application: a. Induce arrhythmias by various methods such as rapid pacing, programmed electrical stimulation, or perfusion with arrhythmogenic agents (e.g., high concentrations of isoproterenol (B85558) to mimic sympathetic overstimulation, or aconitine).[13] b. After establishing a stable baseline arrhythmia, introduce Propranolol hydrochloride into the perfusate at desired concentrations (e.g., ranging from 10 nM to 10 µM). c. Record changes in ECG parameters (heart rate, PR interval, QRS duration, QT interval), APD, and the incidence and duration of arrhythmias.

Protocol 2: In Vivo Evaluation of Antiarrhythmic Effects in a Rat Model of Isoproterenol-Induced Arrhythmia

This protocol outlines a method for inducing cardiac arrhythmias in rats using isoproterenol to evaluate the in vivo efficacy of Propranolol.

1. Animal Preparation: a. Use adult male Sprague-Dawley rats. b. Anesthetize the rats with an appropriate anesthetic (e.g., urethane (B1682113) and α-chloralose). c. Insert catheters into the jugular vein for drug administration and the carotid artery for blood pressure monitoring. d. Attach subcutaneous needle electrodes for continuous ECG recording.

2. Arrhythmia Induction: a. Administer a subcutaneous or intraperitoneal injection of isoproterenol to induce tachyarrhythmias. A combined injection protocol may be more effective.[14] b. Alternatively, for a more controlled induction, an intravenous infusion of epinephrine (B1671497) can be used.[15]

3. Drug Administration and Monitoring: a. In a treatment group, administer Propranolol hydrochloride (e.g., 1-5 mg/kg, i.v. or i.p.) prior to or following the induction of arrhythmia. A control group should receive a vehicle. b. Continuously monitor the ECG for the onset, duration, and severity of arrhythmias (e.g., premature ventricular complexes, ventricular tachycardia). c. Analyze the ECG recordings to quantify the antiarrhythmic effect of Propranolol by comparing the arrhythmia scores or the frequency of ectopic beats between the control and treated groups.

Protocol 3: Cellular Electrophysiology using Patch-Clamp Technique on Isolated Cardiomyocytes

This protocol details the whole-cell patch-clamp technique to study the effects of Propranolol on the ion channels of isolated ventricular myocytes.

1. Cardiomyocyte Isolation: a. Isolate ventricular myocytes from an adult rat or guinea pig heart by enzymatic digestion using collagenase and protease.

2. Patch-Clamp Recording: a. Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and perfuse with an external solution. b. Use a glass micropipette with a tip resistance of 2-5 MΩ, filled with an internal solution, to form a high-resistance seal (giga-seal) with the cell membrane.[16] c. Rupture the membrane patch to achieve the whole-cell configuration.[17] d. Use a patch-clamp amplifier in voltage-clamp mode to record specific ion currents (e.g., L-type Ca2+ current, delayed rectifier K+ currents, Na+ current) or in current-clamp mode to record action potentials.[17]

3. Experimental Procedure: a. Record baseline ion currents or action potentials. b. Perfuse the cell with a solution containing Propranolol hydrochloride at various concentrations. c. Measure the changes in ion current amplitude, kinetics, and action potential parameters (e.g., APD, upstroke velocity). d. Specific voltage protocols are used to isolate and study individual ion currents.[16]

Protocol 4: Clinical Evaluation using 24-Hour Ambulatory ECG Monitoring